

# In Silico Deep Dive: Unraveling the Pharmacokinetic Profile of 2-Hexylpyridine

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## Compound of Interest

Compound Name: 2-Hexylpyridine

Cat. No.: B072077

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A comprehensive in silico analysis of **2-Hexylpyridine** reveals key pharmacokinetic properties, offering valuable insights for drug discovery and development. This comparative guide provides a detailed examination of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile, benchmarked against pyridine and other 2-alkylpyridine analogs.

In the landscape of medicinal chemistry, pyridine and its derivatives are fundamental scaffolds for the development of novel therapeutic agents. This guide focuses on **2-Hexylpyridine**, a pyridine derivative with a six-carbon alkyl chain, and dissects its pharmacokinetic characteristics through advanced computational modeling. By comparing its properties with the parent pyridine molecule, as well as 2-methylpyridine and 2-dodecylpyridine, we can elucidate the influence of alkyl chain length on the overall drug-like properties of this chemical series.

## Comparative Analysis of Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of **2-Hexylpyridine** and its selected analogs. These predictions were generated using the SwissADME web tool, a validated and widely used platform for in silico drug discovery.

Property	2-Hexylpyridine	Pyridine	2-Methylpyridine	2-Dodecylpyridine
Physicochemical Properties				
Molecular Formula	C11H17N	C5H5N	C6H7N	C17H29N
Molecular Weight ( g/mol )	163.26	79.10	93.13	247.43
LogP (Consensus)	3.56	0.61	1.10	6.40
Water Solubility (LogS)	-3.85	-0.77	-1.26	-6.69
Pharmacokinetics				
GI Absorption	High	High	High	Low
Blood-Brain Barrier (BBB) Permeant	Yes	Yes	Yes	No
P-glycoprotein Substrate	No	No	No	Yes
CYP1A2 Inhibitor	Yes	No	No	Yes
CYP2C19 Inhibitor	No	No	No	No
CYP2C9 Inhibitor	Yes	No	No	Yes
CYP2D6 Inhibitor	No	No	No	No
CYP3A4 Inhibitor	Yes	No	No	Yes
Druglikeness				

Lipinski's Rule of Five Violations	0	0	0	1 (LogP > 5)
Bioavailability Score	0.55	0.55	0.55	0.55
Medicinal Chemistry				
PAINS (Pan Assay Interference Compounds)	0	0	0	0
Lead-likeness Violations	1 (LogP > 3.5)	0	0	2 (LogP > 3.5, MW > 250)

## Experimental Protocols: In Silico ADME & Toxicity Prediction

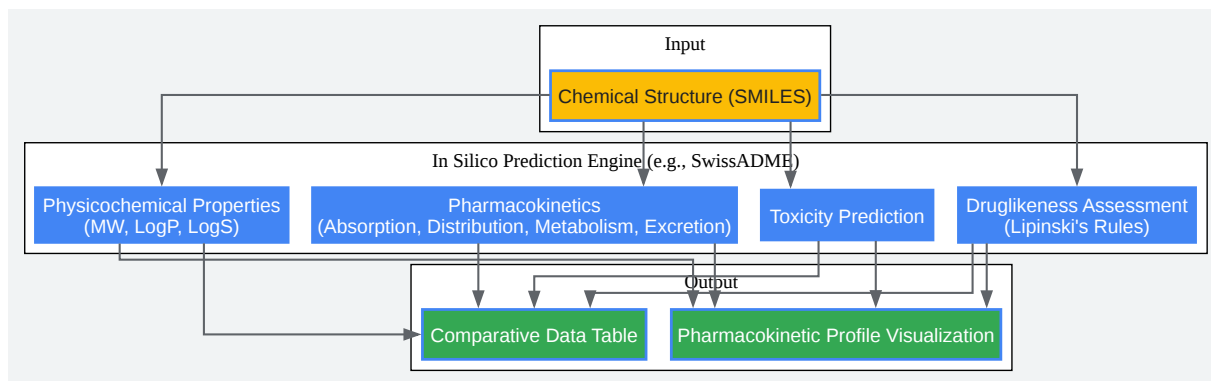
The in silico analysis of the pharmacokinetic properties of **2-Hexylpyridine** and its analogs was conducted using the SwissADME web server. The methodology is outlined below:

- Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for each compound were obtained from the PubChem database or constructed based on chemical nomenclature.
  - **2-Hexylpyridine**: CCCCCCCc1cccn1
  - Pyridine: c1ccncc1
  - 2-Methylpyridine: Cc1cccn1
  - 2-Dodecylpyridine: CCCCCCCCCCCCc1cccn1
- Prediction Models: The SwissADME platform employs a variety of established predictive models:

- Lipophilicity (LogP): A consensus LogP value is derived from five different theoretical models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP).
- Water Solubility (LogS): The aqueous solubility is predicted using two different topological models (ESOL and Ali).
- Pharmacokinetics:
  - Gastrointestinal (GI) Absorption: Predicted based on the BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA).
  - Blood-Brain Barrier (BBB) Permeation: Also determined using the BOILED-Egg model.
  - P-glycoprotein (P-gp) Substrate: A logistic regression model is used to predict if the compound is a substrate of this important efflux transporter.
  - Cytochrome P450 (CYP) Inhibition: Predictions for the inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) are based on support vector machine (SVM) models.
- Druglikeness: Assessed using established filters such as Lipinski's rule of five.
- Medicinal Chemistry Friendliness: Evaluated for potential pan-assay interference compounds (PAINS) using rule-based filters.
- Output and Interpretation: The platform provides a comprehensive output of the predicted parameters in a tabular format, as presented above. These values are then interpreted to assess the overall pharmacokinetic profile of the compounds.

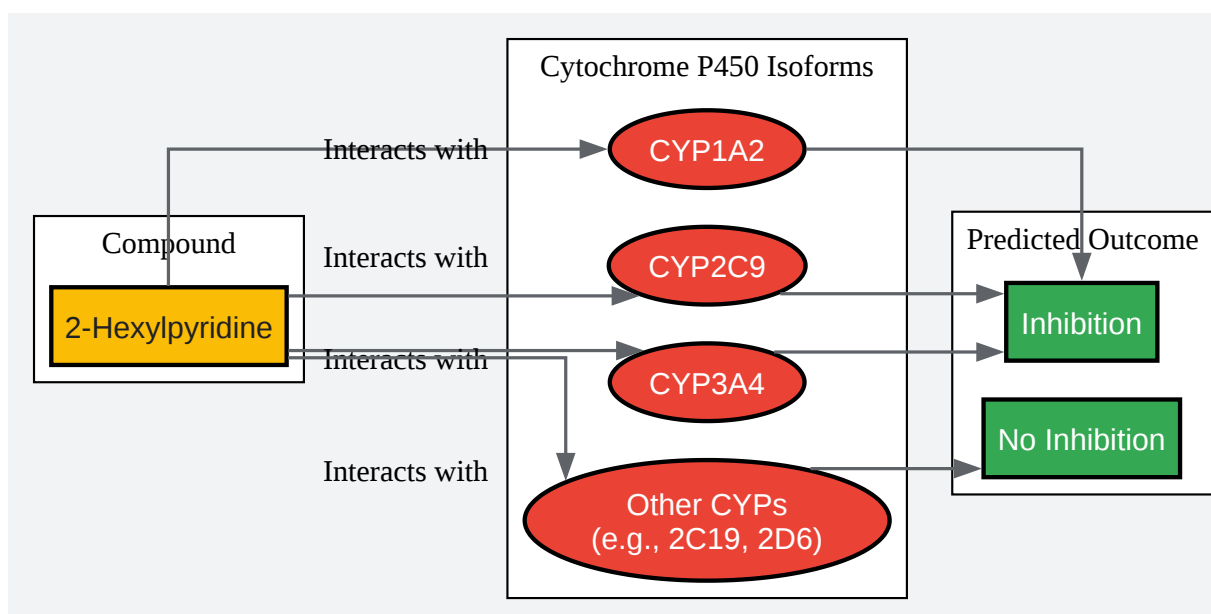
## Visualizing In Silico Pharmacokinetic Workflows

To better understand the computational processes involved in this analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key workflows.



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Caption: Workflow for in silico ADME prediction.



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